Methyl 1-amino-4-ethylcycloheptane-1-carboxylate
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Overview
Description
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is a methyl ester derivative of cycloheptane, featuring an amino group and an ethyl substituent on the cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate typically involves the esterification of the corresponding amino acid with methanol. One common method is the use of trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields . The reaction can be summarized as follows:
- The amino acid is dissolved in methanol.
- Trimethylchlorosilane is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is isolated and purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The scalability of the reaction allows for efficient production of the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist in biochemical pathways, influencing enzyme activity or receptor binding . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog known for its role as an ethylene agonist in plants.
Methyl 1-amino-4-methylcyclohexane-1-carboxylate: Another similar compound with different substituents on the cycloalkane ring.
Uniqueness
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 1-amino-4-ethylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-9-5-4-7-11(12,8-6-9)10(13)14-2/h9H,3-8,12H2,1-2H3 |
InChI Key |
ALTSLVDQAVEKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(CC1)(C(=O)OC)N |
Origin of Product |
United States |
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